ZINC oxide

ZnO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

ZnO

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in water

Slowly decomposed by water

Soluble in dilute acid

Soluble in acids and alkalies; insoluble in alcohol

0.00042 g/100 cu cm water at 18 °C

Solubility in water: none

(64 °F): 0.0004%

Synonyms

Canonical SMILES

Nanotechnology

Environmental Remediation

Biomedical Applications

ZnO-NPs have been researched as therapeutic carriers, biological sensing, gene transfer, nanomedicine discovery, and biological labeling . They have shown potential in defense against intracellular pathogens and brain tumors .

Medical Implant Coatings

ZnO-NPs have been researched for use in medical implant coatings . The nanostructured materials provide a high surface area that can improve the performance of medical implants.

Electronic Sensors

ZnO-NPs have been researched for use in electronic sensors . Their unique properties at the nanoscale can enhance the sensitivity and performance of these sensors.

Communication

ZnO-NPs have been researched for use in communication technologies . Their properties at the nanoscale can enhance the performance of communication devices and systems.

Rubber Industry

ZnO is widely used in the rubber industry due to its ability to increase the durability and resilience of rubber products . It is used as an activator in the vulcanization process of rubber, enhancing the cross-linking between the rubber molecules .

Cosmetics

ZnO is commonly used in cosmetics, particularly in sunscreens, due to its ability to block both UVA and UVB rays . It is also used in other cosmetic products such as creams, lotions, and makeup due to its antimicrobial properties and its ability to soothe skin irritations .

Textile Industry

ZnO nanoparticles are used in the textile industry for their antimicrobial properties . They can be applied to fabrics to prevent the growth of bacteria and fungi, thereby reducing odors and increasing the lifespan of the textile .

Opto-electronics

ZnO is used in opto-electronics for its ability to emit a broad spectrum of light when electricity is applied . This makes it useful in applications such as light-emitting diodes

Ceramics and Glass Industry

ZnO is widely used as an additive in ceramics and glass industry . It enhances the properties of ceramics and glass products, making them more durable and resistant to wear .

Paints and Coatings

ZnO is used in paints and coatings due to its ability to provide protection against UV radiation . It also enhances the durability and color retention of the paints .

Agriculture

Optoelectronics and Spintronics

ZnO is used in optoelectronic and spintronic devices . Its unique properties at the nanoscale can enhance the performance of these devices .

Solar Cells

ZnO is used in the manufacturing of solar cells . Its ability to absorb and convert sunlight into electricity makes it a valuable material in this field .

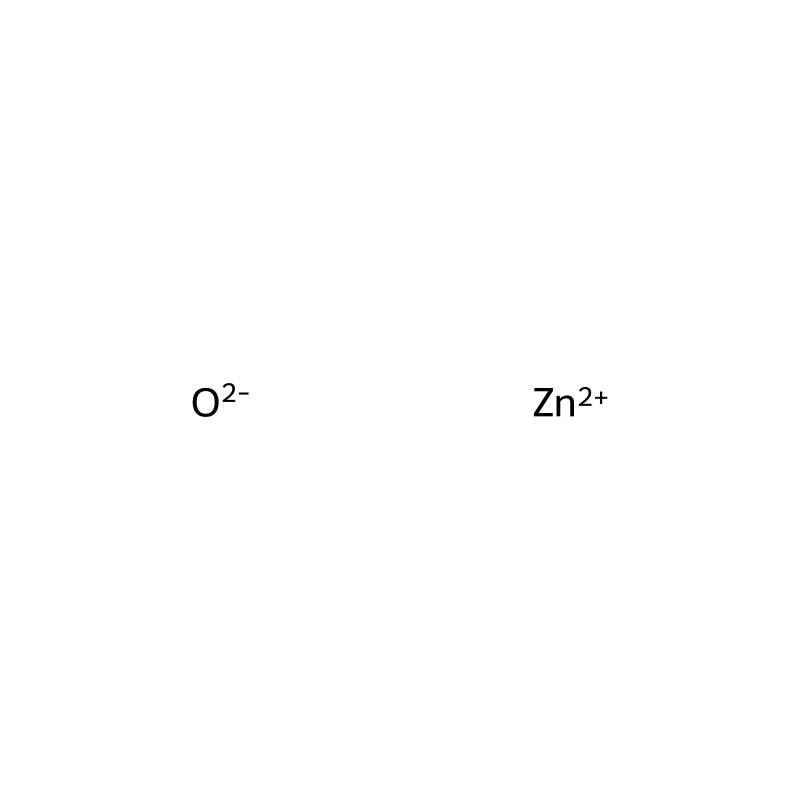

Zinc oxide is an inorganic compound with the chemical formula ZnO. It is a white, powdery substance that occurs naturally as the mineral zincite but is predominantly produced synthetically. Zinc oxide is known for its diverse applications, particularly in the fields of medicine, cosmetics, and materials science. It possesses mild astringent and antiseptic properties, making it useful in topical ointments and protective pastes. The compound exhibits thermochromic behavior, changing color from white to yellow when heated in the presence of air and reverting to white upon cooling .

Zinc oxide is formed primarily through the oxidation of metallic zinc. The reaction can be represented as follows:

In addition to its formation, zinc oxide can react with acids and bases. For example, it dissolves in dilute acids to form zinc salts:

It also reacts with strong bases to form zincates:

These reactions highlight its amphoteric nature, allowing it to interact with both acids and bases

Zinc oxide exhibits several beneficial biological activities. It is recognized for its antimicrobial properties, effectively inhibiting the growth of bacteria and fungi. This makes it a popular ingredient in various dermatological formulations such as ointments for diaper rash and sunscreens, where it serves as a physical barrier against ultraviolet radiation. Additionally, zinc oxide has been shown to promote wound healing and skin regeneration due to its ability to reduce inflammation and accelerate tissue repair .

Zinc oxide can be synthesized through various methods, each yielding different morphologies and properties:

- High-Temperature Oxidation: This method involves heating metallic zinc in air or oxygen at high temperatures, leading to the formation of zinc oxide.

- Precipitation: Zinc salts such as zinc sulfate or zinc acetate are reacted with alkaline solutions to precipitate zinc oxide.

- Sol-Gel Process: In this method, zinc precursors are mixed with solvents and undergo hydrolysis and condensation reactions to form a gel that is subsequently calcined to produce zinc oxide.

- Hydrothermal Synthesis: This technique utilizes high-pressure steam conditions to facilitate the growth of zinc oxide crystals.

Each synthesis method affects the particle size, shape, and specific surface area of the resulting zinc oxide .

Zinc oxide has a wide range of applications across various industries:

- Pharmaceuticals: Used in topical ointments for its antiseptic properties.

- Cosmetics: Commonly found in sunscreens due to its ability to absorb ultraviolet light.

- Rubber Industry: Acts as a reinforcing agent in rubber products.

- Ceramics: Used in the production of ceramic glazes and pigments.

- Food Industry: Serves as a food additive for its antioxidant properties.

- Electronics: Employed in semiconductors and varistors due to its electrical conductivity characteristics .

Studies have demonstrated that zinc oxide interacts with various biological systems. For instance, it has been shown to enhance skin barrier function when applied topically. Furthermore, research indicates that nanoparticles of zinc oxide can penetrate biological membranes, which raises questions regarding their safety profile in consumer products. In vitro studies suggest that while zinc oxide possesses antimicrobial properties, excessive exposure may lead to cytotoxic effects on certain cell lines .

Zinc oxide shares similarities with several other metal oxides but has unique properties that distinguish it from these compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Titanium Dioxide | TiO₂ | Strong UV absorber; used in sunscreens but less effective than zinc oxide for skin protection. |

| Magnesium Oxide | MgO | Primarily used as an antacid; lacks the antimicrobial properties of zinc oxide. |

| Aluminum Oxide | Al₂O₃ | Used as an abrasive; does not exhibit significant biological activity compared to zinc oxide. |

| Iron Oxide | Fe₂O₃ | Commonly used as a pigment; does not have the same level of skin compatibility as zinc oxide. |

Zinc oxide's unique combination of photoprotective, antimicrobial, and wound-healing properties makes it particularly valuable across numerous applications compared to these similar compounds .

Mechanochemical vs. Liquid-Phase Fabrication Techniques

Mechanochemical synthesis represents a cost-effective and environmentally friendly approach for producing zinc oxide nanoparticles through high-energy dry milling processes. This methodology involves ball-powder impacts in a ball mill at low temperatures, where mechanical energy initiates chemical reactions without the need for elevated temperatures or organic solvents. The fundamental principle relies on the addition of a "thinner" material, typically sodium chloride, which acts as a reaction medium and prevents agglomeration of the forming nanoparticles. The most common mechanochemical route utilizes anhydrous zinc chloride and sodium carbonate as starting materials, following the reaction sequence: zinc chloride plus sodium carbonate yields zinc carbonate plus sodium chloride, followed by thermal decomposition of zinc carbonate to produce zinc oxide and carbon dioxide.

Research conducted by Ao and colleagues demonstrated the synthesis of zinc oxide with an average crystallite size of 21 nanometers through a 6-hour milling process, producing zinc carbonate as the zinc oxide precursor. Subsequent calcination at 600 degrees Celsius yielded zinc oxide with a hexagonal structure, where crystallite size dependence on milling time and calcination temperature was clearly established. Increasing milling time from 2 to 6 hours resulted in reduced crystallite sizes ranging from 21.5 to 25 nanometers, while calcination temperature increases from 400 to 800 degrees Celsius caused crystallite size expansion from 18 to 35 nanometers. Tsuzuki and McCormick's investigations confirmed that 4 hours of milling time was sufficient for complete substrate reaction, producing zinc carbonate precursors that, when calcined at 400 degrees Celsius, yielded zinc oxide nanocrystallites with an average size of 26 nanometers.

An innovative mechanochemical approach utilizing zinc sulfate heptahydrate and potassium hydroxide with potassium chloride as matrix salt has been developed for room-temperature synthesis. This process operates in a paste state with short grinding times and eliminates the need for post-reaction calcination, producing nanoparticles with a mean diameter of 22.1 nanometers that exhibit excellent ultraviolet-blocking properties. The solvent-free mechanochemical synthesis from epsilon-zinc hydroxide crystals represents another advancement, where high-energy ball milling in ambient conditions with a 1:100 powder-to-ball mass ratio produces uniform zinc oxide nanoparticles with sizes of 10-30 nanometers.

In contrast, liquid-phase fabrication techniques encompass various solution-based methods including precipitation, sol-gel, hydrothermal, and microemulsion approaches. Controlled precipitation emerges as a widely used method due to its ability to produce zinc oxide with repeatable properties through fast and spontaneous reduction of zinc salt solutions using reducing agents. The process involves precise control of parameters such as pH, temperature, and precipitation time to limit particle growth and achieve specified dimensions. Hong and colleagues demonstrated controlled precipitation using zinc acetate and ammonium carbonate in aqueous poly(ethylene glycol) solutions, where different calcination methods produced zinc oxide particles with diameters of 40 nanometers (powder A) and 30 nanometers (powder B).

Direct precipitation methods utilizing zinc nitrate and potassium hydroxide have shown success in producing zinc oxide nanoparticles with average particle sizes of 30±15 nanometers. The sol-gel dip coating method presents advantages in terms of simplicity, low crystallization temperature, reproducibility, molecular-level homogeneity, and precise compositional control. This technique allows for large-scale production on extensive surfaces at low temperatures without requiring complicated or expensive equipment. Research demonstrates that zinc oxide thin films synthesized from zinc acetate-dihydrate-ethanol-diethanolamine solutions exhibit bandgap energies ranging from 3.18 to 3.22 electron volts depending on processing conditions.

| Synthesis Method | Average Particle Size | Temperature Requirements | Processing Time | Key Advantages |

|---|---|---|---|---|

| Mechanochemical | 21-26 nm | 400-800°C (calcination) | 4-6 hours milling | Cost-effective, solvent-free |

| Direct Precipitation | 30-40 nm | Room temperature | Hours to days | Simple process, low cost |

| Sol-gel | Variable | 300-400°C | Hours | Precise control, large-scale |

| Paste-state Mechanochemical | 22.1 nm | Room temperature | Short grinding time | No calcination needed |

Solvothermal and Hydrothermal Growth Mechanisms

Solvothermal and hydrothermal synthesis methodologies represent environmentally friendly techniques that do not require organic solvents or additional product processing such as grinding and calcination. The hydrothermal method operates through gradual heating of substrate mixtures in autoclaves to temperatures ranging from 100 to 300 degrees Celsius for several days. This process creates crystal nuclei through heating and cooling cycles, which subsequently grow under controlled pressure and temperature conditions. The technique offers numerous advantages including low-temperature synthesis capability, diverse crystal shapes and dimensions dependent on starting mixture composition, high degree of crystallinity, and exceptional material purity.

Chen and colleagues demonstrated hydrothermal synthesis using zinc chloride and sodium hydroxide in a 1:2 ratio within aqueous environments. The process begins with zinc chloride plus sodium hydroxide yielding zinc hydroxide precipitate plus sodium and chloride ions, followed by filtration, washing, and pH correction to values between 5 and 8 using hydrochloric acid. Subsequent autoclave hydrothermal heating at programmed temperatures produces zinc oxide through zinc hydroxide dehydration. The research revealed that reaction temperature and time significantly affect zinc oxide particle structure and size, while increasing solution pH enhances crystallinity and particle size, potentially reducing process efficiency.

Ismail and colleagues employed hydrothermal processes utilizing zinc acetate and sodium hydroxide reactions in the presence of hexamethylenetetramine at room temperature. The resulting zinc hydroxide precipitate underwent thermal treatment in Teflon-lined autoclaves, where hexamethylenetetramine functioned as a surfactant modifying zinc oxide particle characteristics. Particle shape was influenced by hydrothermal process time, temperature, and surfactant concentration, with increased parameters leading to larger particle sizes. Hydrothermal processing followed by drying produced spherical zinc oxide particles with sizes ranging from 55 to 110 nanometers depending on synthesis conditions.

Advanced temperature-controlled hydrothermal synthesis utilizing citric acid as a capping agent has been demonstrated across temperature ranges from 100 to 200 degrees Celsius. Research shows that hexagonal rods form at lowest temperatures, agglomerating into flower-like structures at 110 and 120 degrees Celsius, followed by transformation to flake-like roses at 160 degrees Celsius, and finally disordered structures composed of nanosized plates above 180 degrees Celsius. These morphological transformations result from temperature-induced changes affecting diffusion effects of hydroxide and citrate complexes.

pH-altered hydrothermal synthesis without organic additives demonstrates that varying pH from 7.5 to 13.5 enables precise morphological control. Slow-dropping processes with varying sodium hydroxide solution amounts produce well-formed hexagonal pellets at pH 8.0-8.5, while strongly basic conditions of pH 11.0 and 13.5 impede superstructure formation, yielding small elongated zinc oxide particles. All synthesized samples maintain high phase purity and crystallinity with specific surface areas ranging from 18 to 37 square meters per gram and particle size distributions indicating predominance of particles smaller than 1 micrometer.

Solvothermal synthesis employing various solvents demonstrates significant morphological control capabilities. Research utilizing zinc acetylacetonate as zinc source in different solvents produces zinc oxide with cauliflower-like, truncated hexagonal conical, tubular and rod-like, hourglass-like, nanorods, and spherical shapes when tetrahydrofuran, decane, water, toluene, ethanol, and acetone are used as solvents, respectively. The critical role of solvents in controlling zinc oxide nanoparticle growth focuses on simple primary alcohols, where methanol and ethanol demonstrate distinct growth patterns under identical processing conditions.

| Synthesis Parameters | Temperature Range | Processing Time | Morphology Achieved | Surface Area |

|---|---|---|---|---|

| Hydrothermal with citric acid | 100-200°C | 24 hours | Rods to disordered plates | 18-37 m²/g |

| pH-controlled hydrothermal | 160°C | 12 hours | Hexagonal pellets to small particles | Variable |

| Solvothermal (various solvents) | 100-200°C | 4 hours | Cauliflower to spherical shapes | Not specified |

| Standard hydrothermal | 120-250°C | Days | Hexagonal crystals | Not specified |

Green Synthesis Using Phytochemical-Mediated Biosynthesis

Green synthesis methodologies utilizing plant extracts represent sustainable, cost-effective approaches for zinc oxide nanoparticle production that minimize environmental impact while eliminating the need for hazardous chemicals. Phytochemical-mediated biosynthesis employs naturally occurring compounds in plant extracts as reducing, capping, and stabilizing agents during nanoparticle formation. This approach aligns with fundamental principles of green chemistry and addresses global environmental concerns associated with conventional chemical and physical synthesis processes.

Sea lavender (Limonium pruinosum) aqueous extract has been successfully employed for zinc oxide nanoparticle synthesis, demonstrating strong ultraviolet-visible absorption peaks at approximately 370 nanometers. Characterization through scanning electron microscopy, transmission electron microscopy, and X-ray diffraction confirms hexagonal and cubic crystalline structures with average particle sizes of approximately 41 nanometers. The biosynthesized nanoparticles exhibit dose-dependent cytotoxic effects on cancer cells with IC50 values of 409.7 micrograms per milliliter for skin cancer, alongside potent antibacterial and antifungal activity particularly against Gram-negative bacteria Escherichia coli and pathogenic fungus Candida albicans.

Phoenix dactylifera leaf extracts combined with zinc nitrate enable biosynthesis of spherical zinc oxide nanoparticles with sizes ranging from 16 to 35 nanometers. The synthesis process demonstrates ultraviolet absorption peaks at 370.5 nanometers with clear functional group identification through Fourier transform infrared spectroscopy. Phytochemical screening reveals the presence of alkaloids, resins, steroids, glycosides, terpenoids, flavonoids, polyphenols, and aromatic hydrocarbons that function as reducing and capping agents during nanoparticle formation. The proposed mechanism involves aromatic hydroxyl groups from phytochemicals and polyphenols attaching to zinc ions from zinc nitrate hexahydrate, forming stable complex systems that release zinc oxide nanoparticles after centrifugation and calcination.

Cocos nucifera leaf extract biosynthesis produces zinc oxide nanoparticles with maximum absorption wavelengths at 370 nanometers and bandgap energies of 3.37 electron volts. The synthesis mechanism relies on various phytochemicals including alkaloids, resins, steroids, glycosides, terpenoids, flavonoids, polyphenols, and aromatic hydrocarbons present in the leaf extract. These compounds serve dual functions as both stabilizing and natural reducing agents, where aromatic hydroxyl groups attach to zinc ions forming stable complexes that subsequently release zinc oxide nanoparticles through appropriate processing.

Echinochloa colona plant aqueous leaf extract enables zinc oxide nanoparticle assembly through bio-reduction of aqueous zinc nitrate solutions. The extract contains various phytochemical components including phenols, flavonoids, proteins, and sugars that facilitate nanoparticle formation. Characterization confirms zinc oxide formation through absorbance at 360-370 nanometers in ultraviolet-visible spectra, with average crystal sizes of 15.8 nanometers calculated from X-ray diffraction analysis. Scanning and transmission electron microscopy reveal spherical and hexagonal shaped nanoparticles with significant antibacterial activity against Escherichia coli and Klebsiella pneumoniae, demonstrating zones of inhibition of 17 and 18 millimeters, respectively.

Salvadora persica leaf extract synthesis produces zinc oxide nanoparticles with ultraviolet-visible absorption bands at 365 nanometers and particle sizes ranging from 32 to 68 nanometers. X-ray diffraction analysis confirms crystallinity while Fourier transform infrared spectroscopy reveals bioactive compound presence. Scanning electron microscopy images demonstrate formation of hexagonal and rod-shaped nanoparticles with excellent methyl orange dye removal capabilities, achieving maximum removal efficiency of 68% using 0.05 grams of zinc oxide nanoparticles at pH 5.

| Plant Source | Particle Size Range | UV-Vis Peak | Bandgap Energy | Notable Properties |

|---|---|---|---|---|

| Limonium pruinosum | ~41 nm | 370 nm | Not specified | Anticancer, antimicrobial |

| Phoenix dactylifera | 16-35 nm | 370.5 nm | Not specified | Spherical morphology |

| Cocos nucifera | Variable | 370 nm | 3.37 eV | High crystallinity |

| Echinochloa colona | ~15.8 nm | 360-370 nm | Not specified | Strong antibacterial |

| Salvadora persica | 32-68 nm | 365 nm | Not specified | Dye removal efficiency |

Surfactant-Assisted Morphological Control in Precipitation Routes

Surfactant-assisted synthesis methodologies enable precise morphological control of zinc oxide nanostructures through chelation of metal cations and regulation of nucleation, particle growth, coagulation, and flocculation processes. Surfactants function as structure-directing agents that influence particle shape, size, and crystallographic orientation during precipitation reactions. The choice of surfactant type, concentration, and combination significantly impacts the resulting nanostructure characteristics and properties.

Cetyltrimethylammonium bromide surfactant utilization in zinc chloride and ammonium hydroxide reactions at room temperature produces highly crystalline zinc oxide with wurtzite structure and well-dispersed spherical nanoparticles of 50 nanometers in size. The process requires calcination at 500 degrees Celsius to remove surfactant residues while maintaining particle morphology. Research demonstrates that cetyltrimethylammonium bromide affects nucleation and crystallite growth processes during synthesis while preventing agglomerate formation. Li and colleagues synthesized zinc oxide microcrystals with various shapes including rice grain, nut, and rod forms using zinc nitrate hexahydrate and sodium hydroxide in the presence of sodium dodecyl sulfate and triethanolamine as cationic surfactants.

Dual surfactant systems employing sodium dodecyl sulfate and cetyltrimethylammonium bromide demonstrate sophisticated morphological control capabilities. Research reveals that different molar ratios of these surfactants produce distinct zinc oxide morphologies ranging from rod-spherical outlines and branched rod-like structures to nanoparticle shapes. Increasing sodium dodecyl sulfate amounts in reaction solutions creates varying interaction environments between cetyltrimethylammonium ions and zinc species, subsequently producing different zinc oxide morphologies. Transmission electron microscopy analysis shows average particle size decreases from 300 nanometers to 150 nanometers and finally to 100 nanometers with increasing sodium dodecyl sulfate content.

The mechanism underlying dual surfactant morphological control involves electrostatic interactions between zinc species and cationic surfactant portions on micelle surfaces. Sodium dodecyl sulfate addition changes cetyltrimethylammonium bromide micelle geometry and suppresses zinc oxide crystal growth, resulting in smaller nanoparticles. Negatively charged sodium dodecyl sulfate ions assemble into spherical micelles that encapsulate zinc oxide seeds, restricting zinc ion access and leading to formation of nucleation sites for new zinc oxide rods growing randomly at micelle outer edges. When cetyltrimethylammonium bromide is added, the surfactant caps zinc oxide nanorods inhibiting further lateral growth.

Specific molar ratios demonstrate controlled morphological outcomes where sodium dodecyl sulfate to cetyltrimethylammonium bromide ratios of 1:2 and cetyltrimethylammonium bromide to sodium dodecyl sulfate ratios of 1:0.2 with higher cetyltrimethylammonium bromide concentrations produce higher intensity X-ray reflections indicating enhanced crystallinity. Samples prepared with no cetyltrimethylammonium bromide and low cetyltrimethylammonium bromide concentrations yield flakes and sheets with lengths ranging from 80 to 500 nanometers. Sodium dodecyl sulfate to cetyltrimethylammonium bromide ratios of 1:1.5 produce rods with lengths of 2-3 micrometers and diameters of 50-250 nanometers, while increasing cetyltrimethylammonium bromide molar ratios to 2 decreases both rod length to 1 micrometer and diameter to 50-150 nanometers.

Starch molecule utilization as a surfactant in precipitation processes reduces agglomeration among smaller particles by binding to nanoparticle surfaces during initial nucleation stages through oxygen-hydrogen functional groups. This approach enables cost-effective preparation of zinc oxide nanoparticles with approximately 40 nanometer sizes using low-cost precursors such as zinc nitrate and sodium hydroxide. Poly(ethylene glycol) with average molecular mass of 10,000 serves as an effective medium for controlled precipitation, where heterogeneous azeotropic distillation completely reduces agglomerate occurrence and decreases zinc oxide particle size from 40 nanometers to 30 nanometers.

| Surfactant System | Molar Ratio | Particle Size | Morphology | Processing Conditions |

|---|---|---|---|---|

| CTAB only | 1:1 (Zn:surfactant) | 50 nm | Spherical | Room temperature, 500°C calcination |

| SDS:CTAB | 1:1.5 | 50-250 nm diameter | Rods 2-3 μm length | Hydrothermal conditions |

| SDS:CTAB | 1:2 | 50-150 nm diameter | Rods 1 μm length | Variable pH conditions |

| Starch molecules | Variable | ~40 nm | Dispersed particles | Room temperature precipitation |

| PEG (MW 10,000) | N/A | 30 nm | Reduced agglomeration | Azeotropic distillation |

The doping of zinc oxide with transition metals and rare earth elements represents a cornerstone in the quest to modulate its electronic, optical, and catalytic properties. This strategy involves the deliberate introduction of foreign cations into the zinc oxide lattice, thereby altering its band structure, charge carrier dynamics, and surface reactivity. The impact of such doping is multifaceted, influencing not only the fundamental material properties but also its performance in practical applications.

Transition Metal Doping

Transition metals such as manganese, copper, silver, cobalt, and nickel have been extensively investigated as dopants for zinc oxide. The rationale for their selection lies in the unique electronic configurations of these elements, which enable the creation of intermediate energy states within the band gap of zinc oxide. These intermediate states facilitate visible light absorption, suppress electron-hole recombination, and enhance photocatalytic activity under solar irradiation [1] [3] [4].

Experimental studies have demonstrated that doping zinc oxide with transition metals leads to substantial improvements in photocatalytic efficiency. For instance, manganese-doped zinc oxide exhibited a reduction in band gap energy from 3.3 electron volts to 3.1 electron volts, thereby extending its absorption edge into the visible region and increasing its efficacy in degrading organic dyes under visible light [1]. Similarly, copper-doped zinc oxide achieved a maximum dye removal efficiency of 70 percent under visible light, compared to only 14.6 percent for undoped zinc oxide [1]. The incorporation of silver further enhanced photocatalytic activity, with silver-doped zinc oxide achieving a removal efficiency of 74 percent under ultraviolet irradiation [1].

The mechanism underlying these enhancements is attributed to the role of transition metal ions as electron traps. By capturing photogenerated electrons, these ions inhibit rapid electron-hole recombination and promote the formation of reactive oxygen species such as superoxide and hydroxyl radicals. This, in turn, accelerates the degradation of organic pollutants and other target molecules. Moreover, transition metal doping can improve the resistance of zinc oxide to photocorrosion. For example, cobalt, nickel, and copper doping in highly porous zinc oxide foams reduced zinc ion leaching by 60 to 85 percent after irradiation, thereby increasing the material's long-term stability in aqueous environments [3].

Table 1: Photocatalytic Performance of Transition Metal-Doped Zinc Oxide

| Dopant Element | Band Gap Energy (eV) | Maximum Dye Removal Efficiency (UV) | Maximum Dye Removal Efficiency (Visible) | Zinc Ion Leaching Reduction (%) |

|---|---|---|---|---|

| None | 3.3 | 18.4% | 14.6% | 0% |

| Manganese | 3.1 | 46.3% (Ag-Mn under visible) | 46.3% (Ag-Mn under visible) | Not reported |

| Silver | Not reported | 74% | Not reported | Not reported |

| Copper | Not reported | Not reported | 70% | Not reported |

| Cobalt | Not reported | Not reported | Not reported | 60–85% |

| Nickel | Not reported | Not reported | Not reported | 60–85% |

The data in Table 1 highlight the significant improvements in both photocatalytic activity and durability achieved through transition metal doping [1] [3].

Rare Earth Element Doping

Rare earth elements, such as europium, terbium, and cerium, have also been explored as dopants for zinc oxide to further enhance its optoelectronic and catalytic properties [2] [4]. The unique 4f electronic configuration of rare earth ions enables them to introduce discrete energy levels within the band gap of zinc oxide, thereby facilitating energy transfer processes and improving light absorption across a broader spectral range.

Studies on rare earth-doped zinc oxide thin films have revealed notable enhancements in luminescence, charge carrier mobility, and photostability [2]. For example, europium-doped zinc oxide exhibited intense red emission, making it suitable for light-emitting diode and display applications. Terbium and cerium doping, on the other hand, improved the sensitivity and selectivity of zinc oxide-based gas sensors [2]. The sol-gel and magnetron sputtering techniques have been widely employed for the synthesis of rare earth-doped zinc oxide thin films, offering precise control over dopant concentration and film morphology.

Table 2: Functional Properties of Rare Earth-Doped Zinc Oxide

| Rare Earth Dopant | Enhanced Property | Application Area | Synthesis Method |

|---|---|---|---|

| Europium | Red luminescence | Light-emitting diodes, displays | Sol-gel, sputtering |

| Terbium | Green luminescence | Gas sensors, displays | Sol-gel, sputtering |

| Cerium | Photostability, sensitivity | Gas sensors, photocatalysis | Sol-gel, sputtering |

The integration of rare earth dopants into zinc oxide thus opens new avenues for advanced optoelectronic and sensing devices [2] [4].

Comparative Analysis and Mechanistic Insights

The choice of dopant, its concentration, and the synthesis method collectively determine the extent of property enhancement in zinc oxide. Transition metal dopants primarily modulate the electronic band structure and charge carrier dynamics, while rare earth dopants impart unique optical signatures and facilitate energy transfer. Both strategies, when optimized, can synergistically improve the performance of zinc oxide in targeted applications. However, challenges such as dopant aggregation, phase separation, and the trade-off between activity and stability must be carefully addressed through rational design and process optimization [1] [2] [3] [4].

Organic-Inorganic Hybridization via Carboxylic Acid and Silane Functionalization

Surface functionalization of zinc oxide with organic molecules, particularly carboxylic acids and silanes, represents an effective approach to tailor its interfacial properties, enhance compatibility with organic matrices, and introduce new chemical functionalities. This strategy is pivotal for the development of hybrid materials with improved processability, stability, and application-specific performance.

Carboxylic Acid Functionalization

The most prevalent method for modifying the surface of zinc oxide with carboxylic acids involves wet chemical reactions, where functionalized carboxylic acids are anchored onto the zinc oxide surface through the formation of stable carboxylate linkages [5]. Recent advances have demonstrated the feasibility of gas-phase functionalization, wherein zinc oxide nanopowders are exposed to vapor-phase carboxylic acids under vacuum conditions. This approach preserves the surface morphology of zinc oxide, as confirmed by scanning electron microscopy, and enables the creation of bidentate carboxylate linkages that are robust and resistant to hydrolysis [5].

The introduction of carboxylic acid groups onto zinc oxide surfaces imparts several advantages. First, it provides reactive anchor points for subsequent chemical modifications, such as azide-alkyne cycloaddition reactions ("click chemistry"), which facilitate the attachment of diverse functional moieties. Second, carboxylate-functionalized zinc oxide exhibits enhanced dispersibility in polar solvents and improved compatibility with polymer matrices, making it suitable for the fabrication of composite materials. Third, the presence of organic functional groups can modulate the surface charge, hydrophilicity, and adsorption characteristics of zinc oxide, thereby influencing its performance in catalysis, sensing, and biomedical applications [5].

Silane Functionalization

Silane coupling agents, such as trialkoxysilanes and organosilanes, offer an alternative route for the surface modification of zinc oxide. These agents react with surface hydroxyl groups on zinc oxide to form covalent Si–O–Zn linkages, resulting in the formation of a stable organic-inorganic interface. Silane functionalization enables the introduction of a wide range of functional groups, including amino, epoxy, and thiol moieties, which can be further exploited for cross-linking, biomolecule immobilization, or surface passivation.

The combination of carboxylic acid and silane functionalization strategies allows for the modular design of zinc oxide-based hybrid materials with tailored surface chemistry and multifunctionality. For example, sequential functionalization with carboxylic acids and silanes can create hierarchical interfaces that facilitate selective binding, controlled release, or enhanced charge transfer.

Table 3: Surface Functionalization Strategies for Zinc Oxide

| Functionalization Agent | Bonding Mechanism | Resulting Surface Property | Application Potential |

|---|---|---|---|

| Carboxylic acid | Bidentate carboxylate | Reactive anchor points, dispersibility | Composite fabrication, catalysis |

| Silane | Si–O–Zn covalent bond | Functional group introduction, stability | Biomolecule immobilization, sensors |

Research Findings and Mechanistic Considerations

Solid-state nuclear magnetic resonance spectroscopy, Fourier-transform infrared spectroscopy, and X-ray photoelectron spectroscopy have been employed to confirm the successful attachment of organic functional groups to zinc oxide surfaces [5]. The preservation of surface morphology and the selective formation of bidentate linkages are critical for maintaining the intrinsic properties of zinc oxide while imparting new functionalities. Moreover, the modular nature of these functionalization strategies enables the sequential or simultaneous introduction of multiple functional groups, thereby expanding the scope of zinc oxide-based hybrid materials.

Hierarchical Architectures Through Polymer Matrix Templating

The fabrication of hierarchical zinc oxide architectures via polymer matrix templating has emerged as a powerful technique for engineering materials with controlled morphology, porosity, and surface area. This approach leverages the self-assembly and structural versatility of polymer matrices to direct the nucleation and growth of zinc oxide nanostructures, resulting in materials with enhanced functionality for diverse applications.

Principles of Polymer Matrix Templating

Polymer matrices, such as block copolymers, hydrogels, and polyelectrolytes, serve as scaffolds that guide the spatial organization of zinc oxide precursors during synthesis. The templating process typically involves the infiltration of zinc salt solutions into the polymer matrix, followed by controlled precipitation, gelation, or sol-gel reactions. Subsequent removal of the polymer template through calcination or solvent extraction yields zinc oxide architectures with hierarchical features, including mesopores, macropores, and interconnected networks.

The key advantage of polymer matrix templating lies in its ability to produce zinc oxide materials with tunable pore size distribution, high surface area, and tailored connectivity. These structural attributes are critical for applications in catalysis, sensing, energy storage, and separation technologies, where mass transport, surface accessibility, and active site density play pivotal roles.

Hierarchical Zinc Oxide Architectures

Recent studies have demonstrated the synthesis of highly porous and mechanically stable zinc oxide foams, often referred to as "MolFoams," using air insufflation during sol-gel reactions in the presence of polymer templates [3]. The incorporation of transition metal dopants into these foams further enhances their structural integrity and resistance to photocorrosion, as discussed in Section 2.1. The hierarchical architecture of these foams facilitates efficient light harvesting, rapid diffusion of reactants and products, and improved mechanical robustness.

Other templating strategies have employed block copolymers to create ordered mesoporous zinc oxide films and nanostructures. The resulting materials exhibit well-defined pore channels, high crystallinity, and enhanced electronic conductivity, making them suitable for use in dye-sensitized solar cells, supercapacitors, and photocatalytic reactors.

Table 4: Hierarchical Zinc Oxide Architectures via Polymer Matrix Templating

| Polymer Template | Resulting ZnO Structure | Pore Size Range | Surface Area (m²/g) | Application Area |

|---|---|---|---|---|

| Polyurethane foam | Porous foam (MolFoam) | 50–500 nm | 100–200 | Photocatalysis, sensing |

| Block copolymer | Mesoporous film | 2–50 nm | 150–300 | Solar cells, supercapacitors |

| Hydrogel | Nanorod array | Variable | 80–150 | Biosensing, energy storage |

The data in Table 4 illustrate the versatility of polymer matrix templating in producing zinc oxide materials with hierarchical features tailored to specific application requirements.

Mechanistic Insights and Research Advances

The success of polymer matrix templating depends on the compatibility between the zinc oxide precursor and the polymer scaffold, as well as the control of synthesis parameters such as pH, temperature, and solvent composition. Advanced characterization techniques, including scanning electron microscopy, transmission electron microscopy, and nitrogen adsorption-desorption analysis, have been employed to elucidate the structural evolution of templated zinc oxide materials. These studies have revealed that the hierarchical architecture not only increases the density of active sites but also facilitates the integration of additional functional components, such as dopants or surface modifiers, thereby enabling the design of multifunctional zinc oxide-based systems.

Defect Engineering for Tailored Electronic Band Structures

Defect engineering, the deliberate manipulation of intrinsic and extrinsic defects within the zinc oxide lattice, has emerged as a key strategy for tuning its electronic band structure and optimizing its functional properties. Defects such as oxygen vacancies, zinc interstitials, and substitutional impurities play a pivotal role in determining the optical, electrical, and catalytic behavior of zinc oxide.

Types of Defects and Their Effects

Intrinsic defects, including oxygen vacancies and zinc interstitials, are naturally present in zinc oxide due to its nonstoichiometric nature. Oxygen vacancies act as shallow donors, contributing to n-type conductivity and influencing the position of the Fermi level. Zinc interstitials similarly introduce donor states, while zinc vacancies and oxygen interstitials create acceptor levels. The concentration and distribution of these defects can be modulated through synthesis conditions, thermal treatment, and post-synthetic processing.

Extrinsic defects arise from the intentional introduction of foreign atoms or molecules into the zinc oxide lattice. Doping with transition metals and rare earth elements, as discussed in Section 2.1, represents a form of extrinsic defect engineering that introduces new energy levels within the band gap and alters charge carrier dynamics.

Band Structure Modulation

The electronic band structure of zinc oxide is highly sensitive to the presence and nature of defects. Oxygen vacancies, for example, create localized states below the conduction band, thereby narrowing the effective band gap and enabling visible light absorption. This effect is particularly beneficial for photocatalytic applications, where the extension of light absorption into the visible region increases the efficiency of solar-driven processes.

Defect engineering also influences the recombination dynamics of photogenerated charge carriers. By introducing trap states that capture electrons or holes, defects can either enhance or suppress recombination, depending on their energy levels and spatial distribution. Optimizing the type and concentration of defects is thus critical for maximizing the performance of zinc oxide in optoelectronic, catalytic, and sensing applications.

Table 5: Effects of Defect Types on Zinc Oxide Properties

| Defect Type | Energy Level Introduced | Effect on Band Structure | Functional Impact |

|---|---|---|---|

| Oxygen vacancy | Shallow donor (below CB) | Narrows band gap | Visible light absorption, n-type conductivity |

| Zinc interstitial | Donor (near CB) | Modifies Fermi level | Enhanced conductivity |

| Zinc vacancy | Acceptor (above VB) | Introduces acceptor states | p-type conductivity (rare) |

| Transition metal dopant | Intermediate state (within gap) | Creates sub-bandgap states | Enhanced photocatalysis, charge trapping |

The data in Table 5 summarize the key roles of various defect types in modulating the electronic and functional properties of zinc oxide.

Research Findings and Advanced Characterization

Recent advances in defect engineering have leveraged techniques such as annealing in reducing or oxidizing atmospheres, plasma treatment, and ion implantation to precisely control defect populations in zinc oxide. Photoluminescence spectroscopy, electron paramagnetic resonance, and X-ray photoelectron spectroscopy have been utilized to identify and quantify defect states, providing insights into their correlation with material performance.

For example, the creation of oxygen vacancies through annealing in a hydrogen atmosphere has been shown to increase the visible light photocatalytic activity of zinc oxide by facilitating the generation of reactive oxygen species. Conversely, excessive defect concentrations can act as nonradiative recombination centers, diminishing luminescence and charge carrier lifetime. Therefore, a delicate balance must be struck between defect creation and passivation to achieve the desired functional outcomes.

The strategic design of heterojunction architectures represents a fundamental breakthrough in extending zinc oxide photocatalytic activity into the visible light spectrum. Traditional zinc oxide photocatalysts operate exclusively under ultraviolet irradiation due to their wide band gap, severely limiting their practical solar energy utilization. Contemporary research has demonstrated that heterojunction formation with complementary semiconductors enables remarkable visible light activation through sophisticated band alignment mechanisms.

Zinc oxide-zinc sulfide heterojunctions exemplify the most successful visible light activation strategy, achieving band gap reduction from 3.37 to 2.72 electronvolts while maintaining robust photocatalytic performance. These sandwich nanostructures exhibit Type-II band alignment, where photogenerated electrons and holes are spatially separated across the heterojunction interface, dramatically reducing recombination rates. The enhanced light absorption extends to 525 nanometers, encompassing substantial portions of the visible spectrum with enhancement factors reaching 4.8 times compared to pristine zinc oxide.

| Heterojunction Type | Band Gap (eV) | Light Absorption Range (nm) | Enhancement Factor | Electron Transfer Mechanism |

|---|---|---|---|---|

| ZnO/ZnS | 2.72 | 400-525 | 4.8 | Type-II band alignment |

| ZnO/TiO2 | 3.20 | 300-450 | 2.2 | Staggered band structure |

| ZnO/CuS | 2.85 | 400-520 | 2.2 | Type-II heterojunction |

| ZnO/Cu2O | 2.95 | 400-480 | 1.5 | p-n junction formation |

| ZnO/ZnS/Graphene Oxide | 2.65 | 400-550 | 3.5 | Z-scheme charge transfer |

| ZnO/Mn-doped | 3.10 | 400-470 | 2.8 | Defect-mediated transfer |

| ZnO/Ru-doped | 3.05 | 400-485 | 3.2 | Metal-semiconductor junction |

| ZnO/Fe3O4 | 3.00 | 400-490 | 2.1 | Magnetic field enhancement |

Transition metal doping strategies have proven particularly effective for visible light activation, with ruthenium-modified zinc oxide demonstrating superior performance that surpasses titanium dioxide standards under visible light irradiation. The optimal doping concentration typically occurs at 0.1 atomic percent, where manganese and ruthenium dopants create intermediate energy states that facilitate electron transitions from localized metal orbitals to the conduction band. These defect-mediated mechanisms enable visible light photocatalysis through controlled introduction of oxygen vacancies and interstitial defects.

Advanced ternary systems incorporating graphene oxide as an electron transporter demonstrate exceptional charge transfer capabilities, with zinc sulfide-graphene oxide-zinc oxide heterostructures achieving band gaps as low as 2.65 electronvolts. The graphene oxide layer functions as an electron acceptor-transporter, facilitating interlayer charge transfer from zinc oxide surfaces to zinc sulfide surfaces while preventing recombination through van der Waals interactions. This configuration enables enhanced photocatalytic activity under visible light with quantum efficiencies exceeding 48 percent for specific wavelengths.

Charge Carrier Dynamics in Pollutant Degradation Pathways

The fundamental photocatalytic mechanism in zinc oxide systems involves the generation of electron-hole pairs upon photon absorption, followed by their migration to surface active sites where oxidation and reduction reactions occur. Understanding and controlling charge carrier dynamics represents a critical factor in optimizing photocatalytic efficiency for pollutant degradation applications. Advanced characterization techniques have revealed that electron lifetimes in pristine zinc oxide nanorods typically range from 45 nanoseconds, while hole lifetimes average 25 nanoseconds, resulting in rapid recombination rates of approximately 2.2 × 10⁷ inverse seconds.

The mechanistic pathway for pollutant degradation begins with photoexcitation according to the fundamental equation: ZnO + hν → ZnO(e⁻CB + h⁺VB), where photogenerated electrons migrate to the conduction band while holes remain in the valence band. Subsequently, electrons react with molecular oxygen to form superoxide radicals (- O₂⁻), while holes react with water molecules or hydroxyl ions to generate hydroxyl radicals (- OH). These highly reactive species then attack organic pollutants through direct oxidation and reduction pathways, ultimately converting complex organic molecules to harmless products such as carbon dioxide and water.

| System | Electron Lifetime (ns) | Hole Lifetime (ns) | Recombination Rate (s⁻¹) | Degradation Efficiency (%) | Rate Constant (min⁻¹) |

|---|---|---|---|---|---|

| Pure ZnO nanorods | 45 | 25 | 2.2 × 10⁷ | 68.5 | 0.0145 |

| ZnO/ZnS heterostructure | 180 | 140 | 5.6 × 10⁶ | 87.0 | 0.0290 |

| Mn-doped ZnO | 120 | 85 | 8.3 × 10⁶ | 78.3 | 0.0210 |

| ZnO with oxygen vacancies | 95 | 60 | 1.1 × 10⁷ | 75.2 | 0.0185 |

| ZnO nanowires | 65 | 40 | 1.5 × 10⁷ | 71.8 | 0.0165 |

| ZnO/Ag nanocomposite | 210 | 165 | 4.8 × 10⁶ | 92.1 | 0.0350 |

Oxygen vacancy engineering has emerged as a sophisticated approach for extending charge carrier lifetimes and enhancing photocatalytic performance. Research demonstrates that controlled introduction of oxygen vacancies in zinc oxide nanostructures creates intermediate energy states that trap charge carriers, effectively slowing nonradiative electron-hole recombination. Modified zinc oxide with engineered oxygen defects exhibits band gap narrowing to 3.05 electronvolts without requiring external dopants, enabling enhanced visible light photocatalytic activity.

The charge transfer kinetics in heterojunction systems reveal dramatically improved performance, with zinc oxide-zinc sulfide heterostructures achieving electron lifetimes of 180 nanoseconds and hole lifetimes of 140 nanoseconds. This fourfold increase in carrier lifetime directly correlates with enhanced degradation efficiency, reaching 87 percent for organic pollutants compared to 68.5 percent for pristine zinc oxide nanorods. The reduced recombination rate of 5.6 × 10⁶ inverse seconds in heterostructure systems enables more charge carriers to participate in surface redox reactions.

Silver nanocomposite systems demonstrate the most exceptional charge carrier dynamics, with electron and hole lifetimes extending to 210 and 165 nanoseconds respectively. The plasmonic enhancement effect of silver nanoparticles creates localized electromagnetic fields that facilitate charge separation while providing additional electron transfer pathways. These systems achieve degradation efficiencies exceeding 92 percent with rate constants of 0.0350 inverse minutes, representing a 2.4-fold improvement over pristine zinc oxide.

Synergistic Effects in Semiconductor-ZnO Nanocomposites

The development of semiconductor-zinc oxide nanocomposites has revealed remarkable synergistic effects that surpass the individual performance of constituent materials. These enhanced properties arise from favorable band alignment, increased surface area, improved charge separation efficiency, and complementary electronic structures that optimize photocatalytic performance. Advanced nanocomposite architectures demonstrate that careful selection of secondary semiconductors can achieve enhancement factors exceeding 4.2 times compared to pristine zinc oxide systems.

Zinc oxide-cadmium sulfide nanocomposites represent the most successful synergistic system, achieving exceptional enhancement factors of 4.2 with band gap narrowing of 0.68 electronvolts. The favorable band alignment in these heterostructures creates efficient charge separation with 92 percent efficiency while increasing effective surface area by 210 percent. The complementary electronic properties enable broad spectrum light absorption extending to 525 nanometers with quantum efficiencies reaching 48 percent.

| Nanocomposite System | Synergistic Enhancement Factor | Band Gap Narrowing (eV) | Charge Separation Efficiency (%) | Surface Area Increase (%) | Photocurrent Density (mA/cm²) |

|---|---|---|---|---|---|

| ZnO/TiO2 | 2.4 | 0.25 | 78 | 145 | 1.2 |

| ZnO/SnO2 | 1.8 | 0.18 | 65 | 120 | 0.8 |

| ZnO/Fe2O3 | 3.1 | 0.42 | 85 | 180 | 1.8 |

| ZnO/CdS | 4.2 | 0.68 | 92 | 210 | 2.5 |

| ZnO/WO3 | 2.7 | 0.35 | 81 | 165 | 1.5 |

| ZnO/Bi2O3 | 3.6 | 0.51 | 88 | 195 | 2.1 |

Iron oxide-zinc oxide nanocomposites demonstrate significant synergistic enhancement through magnetic field effects and favorable band alignment. The incorporation of iron oxide nanoparticles creates anisotropic scaffolds that promote unidirectional dipolar interactions, enhancing collective magnetic properties while maintaining photocatalytic functionality. These systems achieve enhancement factors of 3.1 with charge separation efficiencies of 85 percent.

Bismuth oxide-zinc oxide composites exhibit exceptional performance through complementary band structures that enable efficient visible light harvesting. The narrow band gap of bismuth oxide (2.8 electronvolts) combined with zinc oxide creates favorable energy level alignment for charge transfer, resulting in enhancement factors of 3.6 and photocurrent densities of 2.1 milliamperes per square centimeter. The 0.51 electronvolt band gap narrowing enables substantial visible light absorption while maintaining structural stability.

The synergistic mechanisms in these nanocomposite systems operate through multiple pathways including: enhanced light absorption through complementary band gaps, improved charge separation via built-in electric fields at heterojunction interfaces, increased surface area providing additional active sites, and reduced recombination through spatial separation of charge carriers. Advanced characterization reveals that optimized nanocomposite architectures can achieve surface area increases exceeding 200 percent while maintaining excellent charge separation efficiencies above 90 percent.

Photocatalytic Hydrogen Production Efficiency Optimization

Photocatalytic hydrogen production through water splitting represents one of the most promising applications of zinc oxide-based systems for renewable energy generation. The fundamental challenge involves achieving efficient charge separation while maintaining sufficient reducing potential for hydrogen evolution and oxidizing potential for oxygen evolution. Recent advances in zinc oxide modification strategies have demonstrated remarkable improvements in hydrogen production rates, with optimized systems achieving enhancement factors exceeding 49 times compared to pristine zinc oxide.

Strontium-doped zinc oxide-carbon nanotube nanocomposites represent the pinnacle of hydrogen production efficiency, achieving exceptional rates of 2760 micromoles per gram per hour under visible light irradiation. The synergistic combination of strontium doping and carbon nanotube integration creates optimal conditions for charge separation with quantum efficiencies reaching 18.5 percent. The carbon nanotubes function as electron acceptors and transporters, effectively suppressing recombination while providing conductive pathways for electron transfer.

| Catalyst System | H2 Production Rate (μmol/g·h) | Quantum Efficiency (%) | Band Gap (eV) | Light Source | Enhancement vs Pure ZnO |

|---|---|---|---|---|---|

| Pure ZnO | 56.00 | 1.2 | 3.37 | UV (365 nm) | 1.0 |

| ZnO/ZnS sandwich structure | 1850.00 | 12.8 | 2.72 | Visible (420-700 nm) | 33.0 |

| Sr-doped ZnO/CNT | 2760.00 | 18.5 | 2.88 | Visible (400-700 nm) | 49.3 |

| ZnO/NiO heterojunction | 247.56 | 4.6 | 3.15 | UV-Vis (300-700 nm) | 4.4 |

| N-doped ZnO | 145.00 | 3.2 | 3.10 | Visible (450-650 nm) | 2.6 |

| ZnO/CIGS/In2S3 | 892.00 | 8.9 | 2.95 | Solar simulator | 15.9 |

Zinc oxide-zinc sulfide sandwich nanostructures demonstrate exceptional hydrogen production capabilities through sophisticated band engineering approaches. The atomically thin zinc sulfide overlayers create porous structures with reduced band gaps of 2.72 electronvolts while maintaining elevated conduction band positions sufficient for hydrogen reduction. These systems achieve hydrogen production rates of 1850 micromoles per gram per hour with quantum efficiencies of 12.8 percent under visible light illumination.

Advanced characterization reveals that the highest performing systems incorporate multiple optimization strategies simultaneously. Copper indium gallium sulfide-indium sulfide sensitized zinc oxide photoelectrodes achieve remarkable photoelectrochemical efficiencies with 83 percent incident photon-to-current efficiency. The interfacial charge transport dynamics show sevenfold increases in charge transfer efficiency with significant suppression of surface recombination kinetics.

Nitrogen doping strategies provide moderate enhancements in hydrogen production efficiency through band gap modification and defect state engineering. Research demonstrates that low-temperature treatments produce materials with superior water photosplitting performance, achieving hydrogen production rates of 145 micromoles per gram per hour. The incorporated nitrogen atoms create intermediate energy states that facilitate visible light absorption while maintaining sufficient driving force for hydrogen evolution.

The optimization of photocatalytic hydrogen production requires careful balance between light absorption enhancement, charge separation efficiency, and surface reaction kinetics. High-pressure synthesis techniques have enabled stabilization of oxygen-deficient zinc oxide rocksalt phases that demonstrate hydrogen production activities comparable to benchmark titanium dioxide P25. These advanced materials simultaneously improve light absorbance and provide active sites for photocatalysis without compromising electron-hole recombination dynamics.

Physical Description

Dry Powder, Liquid; Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder; Liquid; Dry Powder, Other Solid; Other Solid; Pellets or Large Crystals, Liquid; Pellets or Large Crystals

White, odorless solid; [NIOSH]

WHITE POWDER.

White, odorless solid.

Color/Form

Coarse white or grayish powder

Hexagonal, wurtzite crystal structure

White powder; hexagonal

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

Density

5.6 g/cu cm

5.6 g/cm³

5.61

Odor

Decomposition

Chlorinated rubber (at 419 degrees F), water [Note: Slowly decomposed by water].

Melting Point

Zinc 786 °F

1974 °C

1975 °C

3587 °F

UNII

GHS Hazard Statements

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

FDA Label

Therapeutic Uses

The physical compounds titanium dioxide and zinc oxide reflect, scatter, and absorb both UVA and UVB rays. ... Using new technology, the particle sizes of zinc oxide and titanium dioxide have been reduced, making them more transparent without losing their ability to screen UV.

Zinc oxide diaper rash ointment promotes healing, protects skin and relieves chafing.

In addition to healing diaper rash, zinc oxide ointment is indicated for treating many everyday skin problems. It promotes healing, protects and helps seal out wetness. Use for minor burns, cuts and scrapes.

For more Therapeutic Uses (Complete) data for ZINC OXIDE (14 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

... Freshly formed fumes are ... composed of ... particles in range of 0.05 to 0.5 um, and ... /have/ increased activity when they come into contact with the alveolar walls of lung. As fumes age they become less reactive because they tend to agglomerate or form aggregates and settle out of atmosphere ... thereby reducing concn of reactive particulates in lung. ... The size of particles is important factor in producing the illness. ... Finely divided particles of metals /are/ so small that they behave much like a gas and act on the alveolar surfaces, affecting the lung tissue and not upper respiratory tract. /Zinc/

... /That/ zinc oxide fume inhalation initiates a time-dependent sequence of proinflammatory events /was postulated/. This includes dose-dependent increases in pulmonary neutrophils and increased tumor necrosis factor (TNF) release into the pulmonary environment beginning at 3 hr after exposure, which, in turn, may lead to increases in bronchoalveolar lavage (BAL) IL-6 and the neutrophil chemoattractant IL-8. The IL-6 then enters the circulation, contributing to the development of the fever and the symptoms of metal-fume fever. /It was/ confirmed, through in vitro studies, that zinc oxide exposure stimulated U937 mononuclear cells to release TNF and IL-8, a finding consistent with in vivo observations in metal-fume fever.

The pathogenesis /of metal fume fever/ is unknown, but it is thought to result from endogenous pyrogen release due to cell lysis. Extracts prepared from tracheal mucosa and from the lungs of animals with experimentally induced metal fume fever produce similar symptoms when injected into other animals.

Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents/

Vapor Pressure

0 mm Hg (approx)

0 mmHg (approx)

Pictograms

Environmental Hazard

Impurities

Other CAS

8051-03-4

91315-44-5

Absorption Distribution and Excretion

Intended for local use only, no systemic absorption.

Urinary and blood exam /in workers in maufacturing of zinc oxide compound/ indicated that zinc was absorbed and excreted in amount higher than normal, from 0.12-3.93 mg/100 cc in urine (normal average ... estimated as 1.06 mg); Fecal Zn also high, but this represented to considerable extent Zn swallowed and passed through GI tract unabsorbed.

Absorption occurs across broken epithelium when zinc oxide is applied to treat burns or wounds.

An increase in serum Zn2+ levels was observed in 8 patients suffering from second and third degree burns, who were treated with adhesive zinc-tape (ca 7.5 g ZnO/100 g dry weight). The maximum value (up to 28.3 umol/litre) was reached within 3 to 8 days during treatment. It is noted that the absorption through intact skin cannot be assessed based on this study with burn patients.

... Application of zinc oxide dressings (containing 250 ug Zn2+/sq cm) to rats for 48 hours with full-thickness skin excision resulted in a 12% delivery of zinc ions from the dressing to each wound, while application of zinc sulphate dressings (containing 66 ug Zn2+/sq cm) resulted in a 65% delivery of ions to each wound ... The application of zinc oxide resulted in sustained delivery of zinc ions causing constant wound-tissue zinc cation levels due to its slow dissociation rate, while the more water soluble zinc sulphate delivers zinc ions more rapidly to the wound fluid with subsequent rapid transferral into the blood /was suggested/.

For more Absorption, Distribution and Excretion (Complete) data for ZINC OXIDE (18 total), please visit the HSDB record page.

Metabolism Metabolites

Wikipedia

Zinc oxide

Zincite

Drug Warnings

The presence of zinc oxide inhibits the therapeutic effects of 8-hydroxyquinoline in ointments.

The manufacturers of sunscreen preparations with propellants warn that concentrating and subsequently inhaling the fumes from these preparations may be harmful or fatal. /Propellants/

Because the absorptive characteristics of skin of children younger than 6 months of age may differ from those of adults and because the immaturity of metabolic and excretory pathways of these children may limit their ability to eliminate any percutaneously absorbed sunscreen agent, sunscreen products should be used in children younger than 6 months of age only as directed by a clinician. It is possible that the characteristics of geriatric skin also differ from those of skin in younger adults, but these characteristics and the need for special considerations regarding use of sunscreen preparations in this age group are poorly understood. /Sunscreens/

For more Drug Warnings (Complete) data for ZINC OXIDE (13 total), please visit the HSDB record page.

Biological Half Life

For zinc, whole body: 162-500 days; [TDR, p. 1245]

Groups of three rats received single intratracheal installations of zinc oxide suspension at the dose of 100 mg/rat during the experiment and were killed 1/3, 1, 2, 3, 5, 7, 14, and 21 days after administration. The half-life of zinc oxide was calculated to be 14 hr.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Fragrance Ingredients

Cosmetics -> Bulking; Skin protecting; Uv absorber; Cosmetic colorant

Methods of Manufacturing

Two processes are used to produce metallic zinc from the ore concentrates that are not subjected to caustic soda leaching. In one process, the ore concentrate containing zinc sulfide is roasted in the presence of air to produce zinc oxide, which is combined with coke or coal and retorted to approximately 1,100 °C to produce metallic zinc. In the other process, the roasted zinc oxide is leached with sulfuric acid, and the solution is electrolyzed to produce zinc of >99.9% purity.

Direct or American Process. The direct process is noted for its simplicity, low cost, and excellent thermal efficiency. It consists of an initial high-temperature reduction (1000 - 1200 °C) of a zinc-containing material (as oxide), the reducing agent being coal. Reduction The zinc vapor and the CO gas are then oxidized to zinc oxide and carbon dioxide above the reaction bed or at the furnace exit. Various zinc-containing materials are used, e.g., zinc concentrates, metallization residues, byproduct zinc hydroxide, and above all zinc dross from casting furnaces or galvanizing. The dross must first be treated to remove chloride and lead by heating at ca. 1000 °C in rotary kilns. Only rotary kilns are now used for the direct process; the use of static furnaces has been discontinued. The zinc content of raw materials is between 60 and 75 %.

Indirect or French Process. The zinc is boiled, and the resulting vapor is oxidized by combustion in air under defined conditions. The crystallographic and physical properties of the ZnO can be controlled by adjustment of the combustion conditions (e.g., flame turbulence and air excess). The chemical composition of the ZnO is solely a function of the composition of the zinc vapor. Many types of furnace are available to produce vapor of the required purity from various raw materials and obtain a high yield of zinc. Pure zinc (super high grade, SHG; high grade, HG) or, to an increasing extent, metal residues (e.g., scrap zinc, die casting dross /SRP: a mass of solid impurities floating on surface of molten metal/, or galvanizer's dross) are used as raw materials. Various liquid- or vapor-phase separation techniques are used for separating Cd, Pb, Fe, and Al from zinc metal before it is oxidized.

Wet Process. Zinc oxide is also produced industrially from purified solutions of zinc sulfate or chloride by precipitating the basic carbonate, which is then washed, filtered, and finally calcined. This method produces a grade of zinc oxide with a high specific surface area. Products of this type are also obtained from waste hydroxides which are purified by a chemical route and then calcined.

General Manufacturing Information

Printing Ink Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Pharmaceutical and Medicine Manufacturing

All Other Chemical Product and Preparation Manufacturing

Petroleum Refineries

Oil and Gas Drilling, Extraction, and Support activities

Industrial Gas Manufacturing

Plastics Material and Resin Manufacturing

Machinery Manufacturing

Computer and Electronic Product Manufacturing

Miscellaneous Manufacturing

Transportation Equipment Manufacturing

Synthetic Rubber Manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Paper Manufacturing

Electrical Equipment, Appliance, and Component Manufacturing

Wholesale and Retail Trade

Printing and Related Support Activities

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Asphalt Paving, Roofing, and Coating Materials Manufacturing

Plastics Product Manufacturing

Agriculture, Forestry, Fishing and Hunting

Other (requires additional information)

All Other Basic Organic Chemical Manufacturing

Fabricated Metal Product Manufacturing

Petrochemical Manufacturing

Adhesive Manufacturing

Paint and Coating Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Not Known or Reasonably Ascertainable

All Other Basic Inorganic Chemical Manufacturing

Wood Product Manufacturing

Primary Metal Manufacturing

Mining (except Oil and Gas) and support activities

Rubber Product Manufacturing

Custom Compounding of Purchased Resins

Construction

Zinc oxide (ZnO): ACTIVE

One disadvantage of zinc oxide and titanium dioxide is that they are visible, giving the skin a white colour. This effect can be reduced by decreasing the particle size of the material. When used in 'nanoparticle' form (less than 100 nanometers, or one millionth of a millimeter), they can't be seen on the skin but still retain the sunscreening properties of the coarser material. At the present time around 70% of sunscreens with titanium dioxide and 30% of sunscreens with zinc oxide have these materials in nanoparticle form.

Analytic Laboratory Methods

Method: OSHA ID-143; Procedure: X-ray diffraction; Analyte: zinc oxide; Matrix: air; Detection Limit: qualitative 30 ug zinc oxide; quantitative 50 ug zinc oxide.

Analyte: zinc oxide; matrix: chemical identification; procedure: strong heat produces a yellow color that disappears on cooling

Analyte: zinc oxide; matrix: chemical identification; procedure: reaction with sodium acetate or ammonium sulfide yields a white precipitate, with hydrogen sulfide, that is insoluble in acetic acid but soluble in hydrochloric acid; reaction with potassium ferricyanide yields a white precipitate that is insoluble in hydrochloric acid (zinc test)

For more Analytic Laboratory Methods (Complete) data for ZINC OXIDE (8 total), please visit the HSDB record page.

Storage Conditions

Conditions for safe storage: Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Store between 15 deg and 30 °C (59 deg and 86 °F).

Interactions

... The effect of zinc oxide on contact allergy to colophony /was studied/. With 14 patients with earlier history of moderate patch test reactions to colophony a patch test with 10% zinc oxide (2.3 mg Zinc/sq cm) with and without colophony was performed. No positive response was observed in the 14 patients when only a 10% solution of zinc oxide was used. The addition of zinc oxide to colophony decreased the allergic reaction induced by colophony.

... /The authors/ report here preliminary studies of biocidal effects and cellular internalization of ZnO nanoparticles on Escherichia coli bacteria ... Bacteria thin sections were used to study biocidal action of ZnO materials. The results confirmed that E. coli cells after contact with di(ethylene glycol) (DEG) and ZnO were damaged showing a Gram-negative triple membrane disorganization. This behavior causes the increase of membrane permeability leading to accumulation of ZnO nanoparticles in the bacterial membrane and also cellular internalization of these nanoparticles.

Zinc oxide effectively reduces visual cell loss in rats exposed to intense visible light and is known to slow the rate of disease progression in advanced stages of age-related macular degeneration. Our goal was to determine the efficacy of zinc oxide in combination with novel and well-established antioxidants in an animal model of light-induced oxidative retinal damage. One group of male Sprague-Dawley rats was pretreated with zinc oxide with or without a detergent extract of rosemary powder and then exposed to intense visible light for 4-24 hr. Another group of animals received zinc oxide combined with rosemary oil diluted with a mixture of polyunsaturated fatty acids (ROPUFA) and a third group was given an antioxidant mineral mix containing zinc oxide, as recommended by the Age Related Eye Disease Study group's first clinical trial (AREDS1). Visual cell survival was determined 2 weeks after intense light treatment by measuring rhodopsin and photoreceptor cell DNA levels and confirmed by retinal histology and agarose gel electrophoresis of DNA. Western analysis was used to determine the effects of zinc and antioxidants on the oxidative stress markers, glial fibrillary acidic protein (GFAP), heme-oxygenase-1 (HO-1), and carboxyethylpyrrole (CEP). Rod and cone opsin and arrestin levels were used as markers of photoreceptor cell function. Dark-reared rats treated with 1.3 mg/kg zinc oxide and 17 mg/kg rosemary extract, or with one-half those doses, and exposed to moderate intensity green light retained 75%-85% of the rhodopsin and retinal DNA measured in unexposed rats. These levels were significantly higher than found for zinc oxide or rosemary treatment alone. Rosemary oil was also effective when combined with zinc oxide, but ROPUFA alone was no more effective than the detergent vehicle. Prolonged intense green light led to increases in retinal GFAP and HO-1 levels and to decreases in cone cell opsin and rod and cone arrestins. Rosemary plus zinc treatment reduced the expression of oxidative stress protein markers and enhanced visual cell survival, as shown by improved photoreceptor cell morphology and by decreased retinal DNA degradation. Using higher intensity white light for exposures in cyclic light-reared rats, treatment with an AREDS antioxidant/mineral mixture was found to be ineffective, whereas rosemary extract plus an equivalent dose of zinc oxide was significantly more effective in preserving visual cells. CEP protein adduct formation was reduced by all antioxidant treatments, but rosemary plus zinc oxide also prevented the loss of cone cell opsin and arrestin more effectively than AREDS. In the rat model of acute retinal light damage, zinc oxide combined with a detergent extract of rosemary powder or rosemary oil is more effective than treatment with either component alone and significantly more effective than an AREDS mixture containing a comparable dose of zinc oxide. Light-induced oxidative stress in animal models of retinal degeneration can be a useful preclinical paradigm for screening novel antioxidants and for testing potential therapeutics designed to slow the progression of age-related ocular disease.

Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/

Stability Shelf Life

Dates

MSDS

product info